2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde
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Overview
Description
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde is a complex organic compound featuring a benzaldehyde moiety linked to an oxazole ring substituted with a 4-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as 4-chlorobenzaldehyde and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and etherification processes. The use of continuous flow reactors and automated synthesis can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
Oxidation: Formation of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzoic acid.
Reduction: Formation of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar heterocyclic compounds with diverse biological activities.
Oxadiazoles: Known for their antimicrobial and anticancer properties.
Benzaldehyde Derivatives: Various substituted benzaldehydes with different functional groups .
Uniqueness
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-12-16(11-22-17-5-3-2-4-14(17)10-21)20-18(23-12)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHMYKLBOWCSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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